Pyflubumide

描述

属性

IUPAC Name |

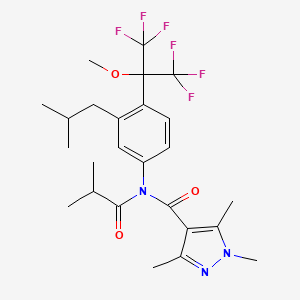

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWKNFPXMUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024193 | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926914-55-8 | |

| Record name | Pyflubumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926914-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyflubumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926914558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYFLUBUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ASD3OPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Novel Acaricide: A Technical Chronicle of Pyflubumide's Discovery and Development

Abstract

Pyflubumide, a novel carboxanilide acaricide, represents a significant advancement in the management of phytophagous mites, particularly those resistant to conventional treatments. Developed by Nihon Nohyaku Co., Ltd., its unique mode of action as a mitochondrial complex II inhibitor, coupled with a favorable safety profile for non-target organisms, positions it as a key component in Integrated Pest Management (IPM) programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental journey of this compound, detailing its chemical properties, biological efficacy, and the innovative research that led to its creation.

Introduction

The relentless challenge of acaricide resistance in key agricultural pests, such as Tetranychus and Panonychus species, necessitates the continuous innovation of crop protection solutions. This compound emerged from a dedicated research program focused on carboxamide fungicides, ultimately leading to the discovery of a potent acaricide with a novel chemical scaffold.[1][2] This document traces the scientific endeavor behind this compound, from the identification of a lead compound to its commercial launch.

Discovery and Lead Optimization

The journey to this compound began with research into carboxamide fungicides that target mitochondrial complex II.[1][2] While initial hybrid analogues showed limited fungicidal activity, a breakthrough occurred with the synthesis of a less lipophilic derivative that exhibited unexpected larvicidal activity against Tetranychus urticae.[3] This pivotal discovery shifted the research focus towards developing a novel acaricide.

The lead compound was systematically dissected into four key moieties for optimization: the acid moiety, the aniline moiety, the fluoroalkyl substituent, and the amide modification.[1] Extensive structure-activity relationship (SAR) studies were conducted to enhance acaricidal potency. A key finding was that the introduction of a fluoroalkyl group at the 4'-position of the aniline molecule significantly enhanced acaricidal activity.[3] The optimization process ultimately led to the selection of this compound, which demonstrated superior residual efficacy in pot testing.[3]

Chemical Synthesis of this compound

The synthetic pathway for this compound is a multi-step process starting from 3-isobutylaniline. The key steps involve the introduction of the unique methoxyhexafluoroisopropyl substituent and subsequent amidation and acylation reactions.[1][4]

Experimental Protocol: Synthesis of this compound

-

Synthesis of Heptafluoroisopropyl Derivative: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[1]

-

Methoxy Group Introduction: The fluorine atom at the benzylic position of the heptafluoroisopropyl derivative is converted to a methoxy group using sodium methoxide.[1]

-

Amidation: The resulting aniline is amidated with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to form the carboxanilide intermediate. The acid chloride is prepared by refluxing 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride.[1][3][4]

-

Acylation: The final step involves the acylation of the carboxanilide intermediate with isobutyryl chloride to yield this compound.[1][4]

Physicochemical Properties

| Property | Value | Reference |

| Common Name | This compound | [1] |

| Experimental Code | NNI-0711 | [1] |

| CAS Registry No. | 926914-55-8 | [1] |

| Chemical Name | 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | [1] |

| Molecular Formula | C25H31F6N3O3 | [1] |

| Molecular Weight | 535.52 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 86°C | [1] |

| Solubility in Water | 0.27 mg/L (20°C) | [1] |

| Partition Coefficient (log Po/w) | 5.34 (25°C) | [1] |

Mode of Action: A Pro-Acaricide Targeting Mitochondrial Complex II

This compound itself exhibits low inhibitory activity on spider mite mitochondria.[5][6] It functions as a pro-acaricide, meaning it is metabolized within the target pest into its active form.[4][6][7] The active metabolite is the deacylated N-deisobutylated compound (NH-form), which is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase) in the respiratory chain of phytophagous mites.[1][2][5][6][7] This inhibition disrupts the mite's energy metabolism, leading to mortality. The rapid conversion of this compound to its active NH-form has been confirmed in spider mite homogenates.[1][2][6]

Biological Activity and Efficacy

This compound demonstrates exceptional and specific activity against all life stages of key spider mite species, including the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri).[1] Notably, it is also effective against strains that have developed resistance to conventional acaricides.[1][3][8] Conversely, it exhibits low activity against other pests such as tarsonemid and eriophyid mites, and a broad range of insect species, highlighting its selectivity.[1]

Experimental Protocol: Acaricidal Activity Spectrum Assay

The acaricidal spectrum of this compound is typically determined through leaf-dip bioassays.

-

Test Organisms: Various life stages (eggs, larvae, nymphs, and adults) of different mite and insect species are used.

-

Treatment: Infested host plant leaves or artificial diets are dipped into serial dilutions of this compound formulations.

-

Incubation: Treated materials are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

-

Assessment: Mortality is assessed at specific time intervals post-treatment. LC50 (lethal concentration for 50% of the population) values are then calculated.

Table of Acaricidal and Insecticidal Spectrum of this compound

| Order | Common Name | Test Stages | LC50 (mg/L) |

| Acarina | Two-spotted spider mite | Adult | < 0.2 |

| Kanzawa spider mite | Adult | < 0.2 | |

| Citrus red mite | Adult | < 0.2 | |

| Tarsonemid mite | Mixed stages | > 100 | |

| Eriophyid mite | Mixed stages | > 100 | |

| Hemiptera | Green peach aphid | Adult | > 500 |

| Cotton aphid | Adult | > 500 | |

| Lepidoptera | Diamondback moth | Larva | > 500 |

| Common cutworm | Larva | > 500 | |

| Note: Data synthesized from descriptive accounts in the cited literature.[1] |

Developmental Timeline and Commercialization

The development of this compound by Nihon Nohyaku Co., Ltd. culminated in its successful registration and launch in key agricultural markets.

This compound was first registered and launched in Japan in 2015, followed by its introduction in Korea in 2017.[1][2][8] It is marketed under various trade names, including Dani-Kong and Noblesse® as a single agent, and Double-Face in a mixture with fenpyroximate.[1] The registration of this compound is planned for additional countries, signifying its growing importance in global agriculture.[1]

Conclusion

The discovery and development of this compound exemplify a successful, research-driven approach to addressing the critical issue of acaricide resistance. Through systematic chemical optimization and a deep understanding of its mode of action, a highly effective and selective acaricide was brought to market. Its role as a pro-acaricide targeting a crucial enzyme in mite respiration provides a valuable tool for growers. The favorable toxicological profile of this compound further enhances its utility in modern, sustainable agriculture, making it a cornerstone of effective IPM strategies for mite control.

References

- 1. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel acaricide, this compound [jstage.jst.go.jp]

- 3. Synthesis and biological activity of a novel acaricide, this compound [jstage.jst.go.jp]

- 4. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a novel acaricide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Pyflubumide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis process for Pyflubumide, a novel acaricide. The document outlines the synthetic pathway, details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations to aid in understanding the experimental workflow.

Introduction

This compound is a carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., that is effective against various mite species, including those resistant to conventional acaricides.[1] Its chemical name is N-(4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The synthesis of this compound involves a multi-step process starting from 3-isobutylaniline.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the synthesis of the key aniline intermediate and the subsequent coupling and acylation reactions to form the final product. The general synthetic scheme is depicted below.

Caption: Overall synthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1 & 2: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline (Aniline Intermediate)

While specific, detailed industrial protocols for the initial steps are not publicly available, the synthesis is described as a two-step process.[1]

-

Radical Reaction: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[1]

-

Nucleophilic Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction with sodium methoxide, where the fluorine atom at the benzylic position is replaced by a methoxy group to give the key aniline intermediate.[1]

Step 3: Synthesis of 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide (Carboxanilide Intermediate)

-

Preparation of 1,3,5-Trimethylpyrazole-4-carbonyl chloride:

-

A suspension of 1,3,5-trimethylpyrazole-4-carboxylic acid (18.48 g, 120 mmol) and dimethylformamide (DMF, 600 mg) in toluene (60 mL) is treated with thionyl chloride (17.48 g, 144 mmol).

-

The mixture is refluxed for 2 hours and then evaporated to yield 1,3,5-trimethylpyrazole-4-carboxylic acid chloride, which is used in the next step without further purification.

-

-

Amidation Reaction:

-

To a stirred suspension of the aniline intermediate (32.9 g, 0.1 mol) and sodium bicarbonate (13.1 g, 0.15 mol) in ethyl acetate (180 mL), the previously prepared acid chloride is added.

-

The mixture is stirred for 3 hours at 50°C.

-

The product is extracted with tetrahydrofuran (THF, 400 mL), washed with water (100 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is washed with a mixed solution of ethyl acetate (20 mL) and hexane (40 mL) to give the carboxanilide intermediate.

-

Step 4: Synthesis of this compound

-

Acylation Reaction:

-

To a stirred solution of the carboxanilide intermediate (33.5 g, 72 mmol) in THF (350 mL), 60% sodium hydride (3.6 g, 90 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.

-

Isobutyryl chloride (9.8 g, 92 mmol) is then added, and the mixture is stirred for an additional 3 hours at room temperature.

-

The reaction mixture is dissolved in ethyl acetate (400 mL) and washed with water (200 mL).

-

The organic phase is dried over anhydrous magnesium sulfate and evaporated.

-

The resulting residue is purified by silica gel column chromatography to yield this compound.

-

Quantitative Data

The following table summarizes the quantitative data for the final two steps of the this compound synthesis.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 3. Amidation | 4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline | 1,3,5-Trimethylpyrazole-4-carbonyl chloride, Sodium bicarbonate | 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | 81 |

| 4. Acylation | 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | Isobutyryl chloride, Sodium hydride | This compound | 68 |

Spectroscopic Data:

-

This compound: 1H NMR (DMSO-d6): δ 7.45 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.61 (s, 3H), 3.41 (s, 3H), 2.94 (m, 1H), 2.83 (d, 1H), 2.30 (s, 3H), 2.11 (s, 3H), 1.95 (m, 1H), 1.16 (d, 6H), 0.68 (d, 6H).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

References

The Architecture of Acaricidal Action: A Technical Guide to the Synthesis and Structure-Activity Relationship of Pyflubumide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide, a novel carboxanilide acaricide, has demonstrated significant efficacy against a range of mite species, including those resistant to existing treatments.[1][2][3][4][5] Its unique mode of action, targeting mitochondrial complex II (succinate dehydrogenase), has spurred considerable interest in the development of analogues with improved potency and spectrum.[2][6][7] This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, detailing experimental protocols and exploring the critical structure-activity relationships (SAR) that govern their acaricidal properties. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising class of acaricides.

Introduction

The relentless challenge of acaricide resistance necessitates the continuous discovery and development of novel chemical entities with distinct modes of action. This compound has emerged as a significant advancement, belonging to a new subgroup of mitochondrial complex II inhibitors (IRAC Group 25B).[3][6] It acts as a pro-acaricide, undergoing metabolic activation within the target mite to its N-deacylated form, which is a potent inhibitor of succinate dehydrogenase.[2][7][8] This disruption of the mitochondrial respiratory chain leads to potent and selective acaricidal effects.[6][9]

This guide delves into the synthetic chemistry that underpins the creation of this compound analogues and systematically examines how modifications to its core structure influence biological activity. By providing detailed experimental methodologies and a clear presentation of SAR data, this document aims to serve as a valuable resource for researchers engaged in the design and optimization of next-generation acaricides.

Synthesis of this compound and Analogues

The synthesis of this compound and its analogues generally proceeds through a convergent approach, involving the preparation of a substituted aniline moiety and a pyrazole carboxylic acid, followed by their coupling via an amide bond formation. A final acylation step on the amide nitrogen introduces further diversity.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available precursors and culminating in the final this compound analogues.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1,3,5-Trimethylpyrazole-4-carboxylic acid

This key intermediate can be prepared from commercially available starting materials. One reported method involves the reaction of acetylacetone with methylhydrazine followed by subsequent reactions to yield the desired product.[1]

-

Materials: Acetylacetone, methylhydrazine, and other necessary reagents and solvents.

-

Procedure:

-

To a solution of acetylacetone in a suitable solvent, add methylhydrazine dropwise at a controlled temperature.

-

Stir the reaction mixture for a specified time to allow for the cyclization to form the pyrazole ring.

-

The resulting pyrazole can then be carboxylated at the 4-position using appropriate reagents.

-

The final product is isolated and purified by crystallization or column chromatography.

-

-

Characterization: The structure of the product is confirmed by 1H NMR, 13C NMR, and melting point analysis.

Protocol 2.2.2: Synthesis of the Substituted Aniline Moiety

The synthesis of the aniline component of this compound starts with 3-isobutylaniline.[2][6]

-

Step 1: Radical Reaction: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to introduce the fluoroalkyl group.[2]

-

Step 2: Nucleophilic Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction with sodium methoxide to replace a fluorine atom with a methoxy group, yielding the final substituted aniline.[2]

Protocol 2.2.3: Amide Coupling and N-Acylation

-

Amide Bond Formation: The synthesized 1,3,5-trimethylpyrazole-4-carboxylic acid is converted to its acid chloride, which is then reacted with the substituted aniline in the presence of a base to form the core amide structure.[2]

-

N-Acylation: The secondary amide is then acylated using an appropriate acyl chloride or anhydride (e.g., isobutyryl chloride for this compound) in the presence of a base to yield the final product.[2]

Structure-Activity Relationship (SAR)

The acaricidal activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrazole ring, the aniline ring, and the amide nitrogen.

Pyrazole Moiety

Modifications to the 1,3,5-trimethylpyrazole moiety have a significant impact on activity.

| R1 (Position 1) | R2 (Position 3) | R3 (Position 5) | Acaricidal Activity (LC50, mg/L) against T. urticae | Reference |

| CH3 | CH3 | CH3 | 0.3 - 1 | [1] |

| H | CH3 | CH3 | > 100 | [1] |

| CH3 | H | CH3 | > 100 | [1] |

| CH3 | CH3 | H | > 100 | [1] |

| C2H5 | CH3 | CH3 | 3 - 10 | [1] |

Key Findings:

-

Methyl groups at all three positions (1, 3, and 5) of the pyrazole ring are optimal for high acaricidal activity.[1]

-

Removal or replacement of any of the methyl groups with hydrogen or larger alkyl groups leads to a dramatic decrease in activity.[1]

Aniline Moiety

The substitution pattern on the aniline ring is another critical determinant of acaricidal potency.

| R4 (Aniline Substituent) | R5 (Fluoroalkyl Group) | Acaricidal Activity (LC50, mg/L) against T. urticae | Reference |

| 3'-isobutyl | -C(CF3)2OCH3 | 0.3 - 1 | [1] |

| 2'-(1,3-dimethylbutyl) | -C(CF3)2OCH3 | 1 - 3 | [1] |

| 3'-isopropyloxy | -C(CF3)2OCH3 | 10 - 30 | [1] |

| H | -C(CF3)2OCH3 | > 100 | [6] |

Key Findings:

-

An isobutyl group at the 3'-position of the aniline ring provides excellent activity.[1][6]

-

The methoxy-substituted hexafluoroisopropyl group at the 4'-position is crucial for high potency.[1] The introduction of a fluoroalkyl group at this position was a key discovery that significantly enhanced acaricidal activity.[1]

Amide Bridge

Acylation of the amide nitrogen plays a vital role in the pro-acaricide strategy, influencing penetration and metabolic activation.

| R6 (N-Acyl Group) | Acaricidal Activity (LC50, mg/L) against T. urticae | Reference |

| H (de-acylated) | 3 - 10 | [1] |

| Isobutyryl (this compound) | 0.3 - 1 | [1] |

| Acetyl | 0.3 - 1 | [1] |

| Propionyl | 0.3 - 1 | [1] |

| Benzoyl | 3 - 10 | [1] |

Key Findings:

-

N-acylation significantly enhances acaricidal activity compared to the unsubstituted amide.[1]

-

Less-hindered acyl groups, such as isobutyryl, acetyl, and propionyl, generally result in higher potency.[1] This is attributed to improved penetration and subsequent metabolic conversion to the active de-acylated form.[1]

Mode of Action: Inhibition of Mitochondrial Complex II

This compound and its active metabolite exert their acaricidal effect by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

The inhibition of Complex II disrupts the electron flow, leading to a collapse of the proton gradient across the inner mitochondrial membrane and a subsequent failure of ATP synthesis, ultimately resulting in cell death.

Biological Evaluation

Acaricidal Activity Assay

The acaricidal activity of this compound analogues is typically evaluated using a leaf disk bioassay.

Protocol 5.1.1: Leaf Disk Bioassay

-

Test Organisms: Adult female spider mites, such as Tetranychus urticae (two-spotted spider mite) and Panonychus citri (citrus red mite), are commonly used.[1]

-

Procedure:

-

Prepare leaf disks (e.g., from kidney bean or citrus leaves) and place them on wet filter paper or agar in a petri dish.[1]

-

Infest each leaf disk with a known number of adult female mites (e.g., 10-20).[1]

-

Prepare serial dilutions of the test compounds in a suitable solvent, often with a wetting agent.[1]

-

Spray the leaf disks with the test solutions. A control group is treated with the solvent and wetting agent only.[1]

-

Incubate the treated leaf disks under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).[1]

-

Assess mortality at specified time points (e.g., 48 or 72 hours) under a microscope.

-

Calculate the LC50 values using probit analysis.[1]

-

Conclusion

The development of this compound and its analogues represents a significant contribution to the field of acaricide research. The detailed understanding of the synthesis and structure-activity relationships presented in this guide provides a solid foundation for the rational design of new, more effective acaricides. The key takeaways for researchers are the critical importance of the 1,3,5-trimethylpyrazole moiety, the 3'-isobutyl and 4'-methoxyhexafluoroisopropyl substitutions on the aniline ring, and the pro-acaricide strategy enabled by N-acylation. By leveraging this knowledge, the scientific community can continue to innovate and develop sustainable solutions for mite control in agriculture.

References

- 1. Synthesis and biological activity of a novel acaricide, this compound [jstage.jst.go.jp]

- 2. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. Development of a novel acaricide, this compound [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Development of a novel acaricide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis and Characterization of Pyflubumide: A Technical Guide

Introduction

Pyflubumide is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., distinguished by its unique methoxyhexafluoroisopropyl substituent.[1] Classified by the Insecticide Resistance Action Committee (IRAC) in subgroup 25B, it functions as a potent inhibitor of the mitochondrial complex II (succinate dehydrogenase) in the respiratory chain.[1] this compound demonstrates exceptional efficacy against various spider mite species, including strains that have developed resistance to conventional acaricides.[1] A key feature of its mode of action is its role as a pro-acaricide; it requires metabolic activation within the target pest to exert its inhibitory effect.[2] This guide provides an in-depth summary of the spectroscopic data and analytical methodologies essential for the characterization and quantification of this compound, tailored for researchers and professionals in drug development and analytical chemistry.

Chemical and Physical Properties

This compound's fundamental properties are summarized below, providing a foundation for its analytical characterization.

| Property | Value | Reference |

| IUPAC Name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | [3] |

| CAS Registry No. | 926914-55-8 | [1] |

| Molecular Formula | C₂₅H₃₁F₆N₃O₃ | [1] |

| Molecular Weight | 535.52 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 86°C | [1] |

| Water Solubility | 0.27 mg/L (at 20°C) | [1] |

| Log P (o/w) | 5.34 (at 25°C) | [4] |

Spectroscopic Characterization Data

The following sections detail the key spectroscopic data for this compound, crucial for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. The assignments below correspond to the proton signals observed in a standard experiment.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Instrument: Bruker ARX-400, Standard: Tetramethylsilane (TMS)[5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.45 | d | 1H (Aromatic) | [2][5] |

| 7.25 | dd | 1H (Aromatic) | [2][5] |

| 7.15 | d | 1H (Aromatic) | [2][5] |

| 3.61 | s | 3H (-OCH₃) | [2][5] |

| 3.41 | s | 3H (Pyrazole -NCH₃) | [2][5] |

| 2.94 | m | 1H (-CH- of isobutyryl) | [2][5] |

| 2.83 | d | 1H (-CH₂- of isobutyl) | [2][5] |

| 2.30 | s | 3H (Pyrazole -CH₃) | [2][5] |

| 2.11 | s | 3H (Pyrazole -CH₃) | [2][5] |

| 1.95 | m | 1H (-CH- of isobutyl) | [2][5] |

| 1.16 | d | 6H (-CH(CH₃)₂) | [2][5] |

| 0.68 | d | 6H (-CH(CH₃)₂) | [2][5] |

Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and for developing quantitative analytical methods. This compound and its primary active metabolite are typically analyzed using tandem mass spectrometry (LC-MS/MS).

Table 2: High-Resolution Mass and Tandem MS (MS/MS) Data

| Analyte | Parameter | Value | Reference |

| This compound | Molecular Formula | C₂₅H₃₁F₆N₃O₃ | [1] |

| Exact Mass | 535.52 | [1] | |

| Precursor Ion [M+H]⁺ (m/z) | 536.2 | [7] | |

| Product Ion (m/z) | 155.1 | [7] | |

| This compound-NH | Molecular Formula | C₂₁H₂₅F₆N₃O₂ | [7] |

| (Active Metabolite) | Exact Mass | 465.45 | [7] |

| Precursor Ion [M+H]⁺ (m/z) | 466.2 | [7] | |

| Product Ion (m/z) | 111.5 | [7] |

The fragmentation of this compound (m/z 536.2) to its product ion (m/z 155.1) in positive ion mode is a key transition for its selective detection.[7] This transition likely corresponds to the cleavage of the amide bond and subsequent fragmentation, yielding the stable 1,3,5-trimethylpyrazole-4-carbonyl fragment. The primary metabolic transformation is the loss of the isobutyryl group to form the active metabolite, this compound-NH.[7]

Infrared (IR) Spectroscopy

While experimental IR spectra for this compound are not widely published, the characteristic absorption frequencies can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1690 - 1630 (strong) |

| C=C (Aromatic) | Stretch | 1600 - 1450 (medium) |

| C-H (Alkyl) | Stretch | 2960 - 2850 (medium-strong) |

| C-H (Aromatic) | Stretch | 3100 - 3000 (weak) |

| C-O (Ether) | Stretch | 1260 - 1000 (strong) |

| C-F (Trifluoromethyl) | Stretch | 1400 - 1000 (very strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Studies on the ultraviolet/visible absorption spectrum of this compound have been conducted.[3] However, specific absorption maxima (λmax) and molar absorptivity data are not available in the public domain literature reviewed.

Experimental Protocols

Detailed and validated protocols are essential for the accurate analysis of this compound in various matrices.

Residue Analysis by LC-MS/MS

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly used for the determination of this compound and its NH-metabolite in crop commodities.[7]

1. Sample Extraction:

-

Homogenize samples (e.g., tea leaves, apples) with a mixture of water and acetonitrile (ACN).[7]

-

Add partitioning salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), and shake vigorously.[7]

-

Centrifuge to separate the layers.[7]

2. Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

For tea leaf extracts, an aliquot may be evaporated under nitrogen.[7]

-

For tea infusion samples, clean-up can be performed using an octadecyl silylated silica gel (C18) SPE disk followed by a graphite carbon mini-column.[7]

3. LC-MS/MS Analysis:

-

Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.[7]

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% acetic acid.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for this compound (m/z 536.2 → 155.1) and this compound-NH (m/z 466.2 → 111.5).[7]

-

Quantification: The limit of quantification (LOQ) for this method is typically around 0.01 ppm for each analyte.[7]

NMR Spectroscopy Protocol

For structural confirmation, the following general protocol is used.

-

Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker ARX-400).[5]

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift referencing (0.00 ppm).[5]

-

Acquisition: Record ¹H NMR spectra, ensuring adequate signal-to-noise ratio.

Visualization of Mechanism and Workflow

Mechanism of Action: From Pro-acaricide to Target Inhibition

This compound acts as a pro-acaricide, meaning it is converted to its biologically active form within the target mite.[1] This active metabolite, this compound-NH, then inhibits mitochondrial complex II, disrupting the electron transport chain and leading to a fatal depletion of cellular energy (ATP).[1][2]

General Workflow for Spectroscopic Characterization

The logical workflow for identifying and characterizing a novel compound like this compound involves a systematic progression from synthesis and purification to detailed spectroscopic analysis for structural confirmation and subsequent method development for quantitative analysis.

References

- 1. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 926914-55-8 | Benchchem [benchchem.com]

- 3. fao.org [fao.org]

- 4. This compound (Ref: NNI-0711) [sitem.herts.ac.uk]

- 5. Synthesis and biological activity of a novel acaricide, this compound [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Degradation of Pyflubumide: A Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel acaricide with a unique carboxanilide structure, effective against a variety of mite species.[1] Its mode of action involves the inhibition of the mitochondrial electron transport system complex II.[2] Understanding the degradation pathways and the resulting metabolites of this compound is crucial for assessing its environmental fate, and toxicological profile. This technical guide provides an in-depth overview of this compound's degradation through hydrolysis, photolysis, and aerobic soil metabolism, detailing the identified metabolites and the experimental protocols for their analysis. This compound itself is a pro-acaricide, which is metabolized into its active NH-form within the target pest.[3]

Quantitative Data Summary

The degradation of this compound is influenced by environmental factors such as pH, light, and microbial activity. The following tables summarize the available quantitative data on its degradation rates.

Table 1: Hydrolysis of this compound at 25°C

| pH | Half-life (t½) in days | Degradation Rate Constant (k) |

| 4 | 32.4 | - |

| 7 | 27.9 | 2.5 × 10⁻² day⁻¹ |

| 9 | 6.6 | - |

Data sourced from the 2019 JMPR Monograph.[4]

Table 2: Photolysis of this compound

| Condition | Half-life (t½) in days |

| Natural Sunlight (Tokyo, Lat. 35°N, Spring) | 5.1 - 6.0 |

| Calculated from photolysis-specific rate constant | 1.0 - 1.1 |

Data sourced from the 2019 JMPR Monograph.[4]

Table 3: Aerobic Soil Metabolism of this compound

| Soil Type | Half-life (t½) in days |

| Clay Loam | 37 |

Data sourced from a JMPR evaluation.

Degradation Pathways and Metabolite Identification

The degradation of this compound proceeds through several pathways, primarily involving hydrolysis of the amide bond, leading to the formation of its active form and other metabolites.

Major Metabolites

The primary degradation product across various conditions is the deacylated metabolite, also known as the NH-form or This compound-des(2-methyl-1oxopropyl) . This metabolite is the active acaricide.[3] Other significant metabolites identified in plant, soil, hydrolysis, and photolysis studies include:

-

P-acid / NNI-0711-acid: 1,3,5-trimethylpyrazole-4-carboxylic acid

-

P-NH-RfOH / NNI-0711-NH-RfOH: 3'-isobutyl-1,3,5-trimethyl-4ˊ-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide

-

P-aniline-isobutyryl / NNI-0711-aniline-isobutyryl: 3'-isobutyl-4-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)-ethyl]phenyl]isobutylanilide

-

P-NH-5-CH2OH / NNI-0711-NH-5-CH2OH: 5'-(hydroxymethyl)-3'-isobutyl-1,3-dimethyl-4ˊ-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl] pyrazole-4-carboxanilide

-

P-NH-3-CH2OH / NNI-0711-NH-3-CH2OH: 3-(hydroxymethyl)-3'-isobutyl-1,5-dimethyl-4'-[2,2,2-trifluoro-methoxy-1-(trifuluoromethyl)ethylpyrazole-4-caroxanilide

-

P-NH-1-H / NNI-0711-NH-1-H: 3'-isobutyl-3,5-dimethyl-4ˊ-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide

-

P-acid-1-H / NNI-0711-acid-1-H: 3,5-dimethylpyrazole-4-carboxylic acid

-

P-amide / NNI-0711-amide: 1,3,5-trimethylpyrazole-4-carboxamide

-

P-aniline / NNI-0711-aniline: 3-isobutyl-4-[2,2,2-trifuluoro-1-methoxy-(trifuluoromethyl)ethyl] aniline

-

This compound-RfOH / NNI-0711-RfOH: 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl] pyrazol-4-carboxanilide

Metabolite information sourced from the 2019 JMPR Monograph.

Degradation Pathway Diagrams

Figure 1: Simplified primary degradation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. The following sections outline typical experimental protocols.

General Analytical Methodology

The analysis of this compound and its metabolites is predominantly carried out using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[4]

-

Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly employed for sample extraction from various matrices like fruits, vegetables, and soil.[4] The typical extraction solvent is acetonitrile.[3]

-

Clean-up: Dispersive solid-phase extraction (d-SPE) with agents like multi-walled carbon nanotubes can be used for sample purification.[3]

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is used for separation and detection.

-

Ionization: Positive electrospray ionization (ESI+) mode is typically used.[3]

-

Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its key metabolites. For example:

Figure 2: General analytical workflow for this compound and its metabolites.

Hydrolysis Study Protocol

This protocol is designed to assess the abiotic degradation of this compound in aqueous solutions at different pH levels.

-

Test Substance: Utilize radiolabelled [¹⁴C]this compound (labeled on the phenyl or pyrazole ring) to facilitate tracking of the parent compound and its metabolites.

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of the test substance to the buffer solutions in sterile, sealed vessels. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Extract the samples and analyze using HPLC with a radiodetector to quantify the parent compound and degradation products.

-

Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) for each pH condition.

Photolysis Study Protocol

This protocol evaluates the degradation of this compound in an aqueous solution upon exposure to light.

-

Test Substance: Use radiolabelled [¹⁴C]this compound.

-

Test Solution: Prepare a sterile aqueous solution of the test substance, buffered at a relevant pH (e.g., pH 7).

-

Light Source: Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be monitored throughout the experiment.

-

Control Samples: Maintain identical samples in the dark to serve as controls for abiotic hydrolysis.

-

Sampling and Analysis: Follow the same sampling and analysis procedure as described for the hydrolysis study.

-

Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study Protocol

This protocol investigates the degradation of this compound in soil under aerobic conditions.

-

Test Substance: Apply radiolabelled [¹⁴C]this compound to the soil.

-

Soil: Use a well-characterized soil, noting its texture (e.g., loamy sand), pH, and organic matter content.[4] For instance, a study used loamy sand with a pH of 8.2 and an organic matter content of 0.4%.[4]

-

Incubation: Treat the soil with the test substance and incubate in the dark at a constant temperature and moisture level, ensuring aerobic conditions are maintained.

-

Volatile Traps: Use traps to collect any volatile degradation products, such as ¹⁴CO₂.

-

Sampling: Collect soil samples at various time points.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile) and analyze the extracts by HPLC with radiodetection to identify and quantify the parent compound and its metabolites. The unextracted residues should also be quantified.

-

Data Analysis: Calculate the dissipation time for 50% of the substance (DT50) in the soil.

Figure 3: Overview of key experimental study workflows.

Conclusion

The degradation of this compound is a multifaceted process influenced by hydrolysis, photolysis, and microbial activity in soil. The primary transformation is the deacylation to its active "NH-form." A comprehensive understanding of these degradation pathways and the resulting metabolites is essential for a thorough environmental and toxicological risk assessment. The experimental protocols outlined in this guide, centered around the use of radiolabelled compounds and advanced analytical techniques like UHPLC-MS/MS, provide a robust framework for researchers and scientists in the field of drug development and environmental science to conduct further studies on this compound and other novel agrochemicals. scientists in the field of drug development and environmental science to conduct further studies on this compound and other novel agrochemicals.

References

The Bioactivation of Pyflubumide: A Technical Deep Dive into its Conversion to the Active NH-Form

For Researchers, Scientists, and Drug Development Professionals

Pyflubumide, a novel carboxanilide acaricide, has demonstrated significant efficacy against various spider mite species. A key aspect of its mode of action is its nature as a pro-acaricide, requiring metabolic conversion within the target pest to exert its full toxic potential. This technical guide provides an in-depth exploration of the mechanism behind the conversion of this compound to its biologically active NH-form, NNI-0711-NH.

The Pro-Acaricide Concept and Bioactivation Pathway

This compound itself exhibits low inhibitory activity against its molecular target. Its acaricidal properties are realized upon its conversion to the deacylated metabolite, the NH-form (NNI-0711-NH). This bioactivation is a critical step in its mechanism of action. The conversion process is a hydrolysis reaction that cleaves the isobutyryl group from the amide nitrogen of the parent this compound molecule.[1][2][3][4] This metabolic transformation occurs within the body of the spider mite.[1][2][4]

The active NH-form is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[5] By inhibiting this crucial enzyme, the NH-metabolite disrupts cellular respiration, leading to the eventual death of the mite.

The Enzymatic Machinery: A Likely Role for Carboxylesterases

While the specific enzyme responsible for the deacylation of this compound in spider mites has not been definitively identified in the reviewed literature, the nature of the chemical transformation—hydrolysis of an amide bond—strongly suggests the involvement of hydrolytic enzymes. Carboxylesterases (CES) are a superfamily of enzymes known to catalyze the hydrolysis of a wide range of substrates containing ester, amide, and thioester bonds.[6][7][8][9] These enzymes play a crucial role in the detoxification of xenobiotics, including pesticides. Given their functional promiscuity, it is highly probable that one or more carboxylesterases or a related amidohydrolase present in the spider mite are responsible for the bioactivation of this compound.

Quantitative Analysis of this compound Conversion and Activity

The conversion of this compound to its active NH-form and the subsequent inhibitory activity have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Conversion of this compound to its NH-Form in Spider Mite Homogenate

| Time (hours) | This compound Concentration (% of initial) | NH-Form Concentration (% of initial this compound) |

| 0 | >69% | Not reported |

| 15 | Almost linear decrease | Corresponding increase |

Data derived from a study by Nakano et al. (2015), which demonstrated a time-dependent conversion in a whole-body homogenate of spider mites.

Table 2: Inhibitory Activity (IC50) of this compound and its NH-Form against Mitochondrial Complex II

| Compound | Species | IC50 (µM) |

| This compound | Two-spotted spider mite (Tetranychus urticae) | >10 |

| NH-Form (NNI-0711-NH) | Two-spotted spider mite (Tetranychus urticae) | 0.025 |

| NH-Form (NNI-0711-NH) | Honey bee (Apis mellifera) | >1 |

| NH-Form (NNI-0711-NH) | Common cutworm (Spodoptera litura) | >10 |

This data highlights the high potency of the NH-form against the target pest and its selectivity compared to non-target organisms.[5]

Experimental Protocol: In Vitro Metabolism of this compound

The following protocol is a composite representation of the methodology described in the literature for assessing the in vitro conversion of this compound using spider mite homogenate.

Objective: To determine the rate of conversion of this compound to its active NH-form (NNI-0711-NH) in the presence of spider mite enzymes.

Materials:

-

Live two-spotted spider mites (Tetranychus urticae)

-

Homogenization buffer (specific composition may vary, but typically a phosphate or Tris-based buffer at a physiological pH)

-

This compound standard

-

NNI-0711-NH standard

-

Ethanol (or other suitable solvent for this compound)

-

Acetone

-

Brine

-

n-Hexane

-

Microcentrifuge tubes

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge

-

Incubator or water bath

-

LC/MS/MS system

Procedure:

-

Preparation of Spider Mite Homogenate (Enzyme Source):

-

Collect a sufficient quantity of spider mites.

-

Homogenize the mites in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 560 g for 5 minutes) to pellet large debris.

-

The resulting supernatant, containing the soluble enzymes, serves as the enzyme source.

-

-

In Vitro Reaction:

-

In a microcentrifuge tube, combine a specific volume of the spider mite homogenate.

-

Initiate the reaction by adding a small volume of this compound solution (dissolved in ethanol) to achieve the desired final concentration (e.g., 0.5 µM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for various time points (e.g., 0, 1, 3, 6, 15 hours).

-

-

Sample Quenching and Extraction:

-

At each time point, stop the reaction by adding a significant volume of cold acetone (e.g., 7.3 mL of acetone and 0.7 mL of water to a 0.5 mL reaction).

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant and extract the analytes using a liquid-liquid extraction with brine and n-hexane.

-

-

LC/MS/MS Analysis:

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC/MS/MS analysis (e.g., acetonitrile:water).

-

Analyze the samples using a validated LC/MS/MS method to quantify the concentrations of both this compound and its NH-form, NNI-0711-NH.

-

The transitions monitored for LC/MS/MS analysis are typically m/z 536.2 → 155.1 for this compound and m/z 466.2 → 111.5 for the NH-form.[10]

-

Data Analysis:

-

Plot the concentrations of this compound and NNI-0711-NH as a function of time to determine the rate of conversion.

-

Calculate the percentage of this compound converted at each time point.

Conclusion

The conversion of this compound to its active NH-form is a pivotal step in its acaricidal activity. This bioactivation, likely mediated by carboxylesterases or similar amidohydrolases within the spider mite, transforms a relatively inactive compound into a potent inhibitor of mitochondrial Complex II. Understanding this mechanism is crucial for the development of new, more effective acaricides and for managing the potential for resistance development. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.

References

- 1. Mode of action of novel acaricide this compound: Effects on the mitochondrial respiratory chain [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Pyflubumide for Formulation

This compound is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., recognized for its efficacy against various mite species, including those resistant to conventional acaricides.[1][2][3] Its unique mode of action and physicochemical profile are critical considerations for the development of stable and effective formulations. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental methodologies, and its mechanism of action to aid in formulation research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active ingredient is fundamental for formulation development. These properties influence its solubility, stability, bioavailability, and ultimately, its efficacy. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Temperature (°C) |

| Molecular Weight | 535.52 g/mol | N/A |

| Appearance | White powder | N/A |

| Melting Point | 86 °C | N/A |

| Water Solubility | 0.27 mg/L | 20 °C |

| Octanol-Water Partition Coefficient (log P) | 5.34 | 25 °C |

| Density | 1.2 g/mL | N/A |

Data sourced from multiple references.[1][2][4]

The low water solubility and high octanol-water partition coefficient (LogP) indicate that this compound is a lipophilic compound.[1][2][4][5] This characteristic is crucial for its interaction with the lipid layers of target pests but also presents challenges for aqueous-based formulations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a unique aniline intermediate followed by amidation and acylation.[1][2][6]

A summary of the synthetic pathway is as follows:

-

Formation of the Heptafluoroisopropyl Derivative: 3-Isobutylaniline is reacted with heptafluoroisopropyliodine under radical conditions.[1][2]

-

Conversion to the Methoxy Derivative: The fluorine atom at the benzylic position of the heptafluoroisopropyl derivative is converted to a methoxy group using sodium methoxide.[1][2]

-

Amidation: The resulting aniline is amidated with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride.[6]

-

Acylation: The final step is the acylation of the anilide to yield this compound.[1][2][6]

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of this compound.

-

Melting Point: The melting point can be determined using a melting point apparatus, such as a Mettler FP80.[6] The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

-

Solubility: The shake-flask method is a common technique for determining water solubility. An excess amount of this compound is added to a known volume of water at a specific temperature (e.g., 20°C). The mixture is agitated until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Octanol-Water Partition Coefficient (LogP): The shake-flask method is also widely used for LogP determination. A solution of this compound in n-octanol is mixed with an equal volume of water and shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Mechanism of Action

This compound acts as a pro-acaricide, meaning it is converted into its active form within the target organism.[1][2][7][8]

-

Metabolic Activation: In spider mites, this compound undergoes metabolism where it is deacylated to its NH-form.[2][8]

-

Inhibition of Mitochondrial Complex II: This active metabolite potently inhibits mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[1][2][3][5][7][8]

-

Disruption of Energy Production: The inhibition of this crucial enzyme disrupts cellular respiration and energy production, leading to the death of the mite.[7]

This targeted mode of action contributes to its high efficacy against spider mites while maintaining a favorable safety profile for non-target arthropods.[1]

Implications for Formulation

The physicochemical properties of this compound present specific challenges and opportunities for formulation development.

-

Addressing Low Water Solubility: Due to its lipophilic nature, formulations such as suspension concentrates (SC), emulsifiable concentrates (EC), or oil dispersions (OD) are suitable for this compound. The development of a 20% SC formulation has been noted.[9]

-

Enhancing Bioavailability: The use of adjuvants and surfactants can improve the wetting, spreading, and penetration of the active ingredient on the plant surface and into the target pest.

-

Stability: The stability of this compound in different formulation types under various storage conditions should be thoroughly evaluated to ensure a long shelf-life and consistent performance.

-

Compatibility: For integrated pest management (IPM) programs, the compatibility of this compound formulations with other pesticides and beneficial organisms is an important consideration.[1]

By leveraging a deep understanding of its physicochemical properties, researchers can design and optimize this compound formulations to maximize its acaricidal activity and provide effective and sustainable solutions for crop protection.

References

- 1. Development of a novel acaricide, this compound [jstage.jst.go.jp]

- 2. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a novel acaricide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Ref: NNI-0711) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. Synthesis and biological activity of a novel acaricide, this compound [jstage.jst.go.jp]

- 7. This compound | 926914-55-8 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nichino.co.jp [nichino.co.jp]

Pyflubumide: A Technical Guide to a Novel Acaricide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide is a novel carboxanilide acaricide that demonstrates high efficacy against a wide range of mite species, including those resistant to conventional pesticides.[1][2][3] Its unique mode of action, coupled with a favorable safety profile for non-target organisms, makes it a valuable tool in integrated pest management (IPM) programs.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]-1H-pyrazole-4-carboxanilide.[4] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 926914-55-8[4] |

| IUPAC Name | 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[5] |

| Molecular Formula | C₂₅H₃₁F₆N₃O₃[6] |

| Molecular Weight | 535.5 g/mol [7] |

| InChI Key | DZVWKNFPXMUIFA-UHFFFAOYSA-N[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Water Solubility | 0.27 mg/L[5] |

| Log P (o/w) | 5.34[7] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a key aniline intermediate followed by successive acylation reactions.[1][8]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Isobutylaniline

-

Heptafluoroisopropyl iodide

-

Radical initiator (e.g., AIBN)

-

Sodium methoxide

-

Methanol

-

1,3,5-trimethylpyrazole-4-carbonyl chloride

-

Isobutyryl chloride

-

Toluene

-

Dimethylformamide (DMF)

-

Thionyl chloride

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline:

-

React 3-isobutylaniline with heptafluoroisopropyl iodide in the presence of a radical initiator to introduce the heptafluoroisopropyl group.[8]

-

Treat the resulting product with sodium methoxide in methanol to replace the benzylic fluorine atom with a methoxy group, yielding the aniline intermediate 7.[1]

-

-

Synthesis of 1,3,5-trimethylpyrazole-4-carbonyl chloride:

-

Amidation to form the N-deisobutylated intermediate:

-

React the aniline intermediate 7 with 1,3,5-trimethylpyrazole-4-carbonyl chloride (8) to form the carboxanilide 9.[1]

-

-

Final Acylation to this compound:

Biological Activity and Efficacy

This compound exhibits potent acaricidal activity against various economically important mite species.[1] Its efficacy is summarized in the following table.

Table 3: Acaricidal Activity of this compound against Adult Mites

| Mite Species | Common Name | LC₅₀ (ppm) |

| Tetranychus urticae | Two-spotted spider mite | 1.2[5] |

| Panonychus citri | Citrus red mite | 1.3[5] |

| Panonychus ulmi | European red mite | 1.8[5] |

| Tetranychus kanzawai | Kanzawa spider mite | 1.3[5] |

Experimental Protocol: Acaricidal Activity Assay

Materials:

-

Technical grade this compound

-

Acetone (for stock solution)

-

Distilled water with a surfactant (e.g., Triton X-100)

-

Adult mites of the target species

-

Leaf discs (e.g., from kidney bean or citrus)

-

Petri dishes with moistened filter paper

-

Spray tower or micropipette

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Prepare a stock solution of this compound in acetone.

-

Prepare serial dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations.

-

Place leaf discs on moistened filter paper in Petri dishes.

-

Introduce a known number of adult mites (e.g., 20-30) onto each leaf disc.

-

Apply the this compound dilutions to the mites on the leaf discs using a spray tower or micropipette to ensure uniform coverage. A control group should be treated with the water-surfactant solution only.

-

Incubate the treated mites under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).[2]

-

Assess mite mortality after a specified period (e.g., 48 or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the LC₅₀ value using probit analysis or a similar statistical method.

Mechanism of Action: Mitochondrial Complex II Inhibition

This compound acts as a pro-acaricide.[9] Within the target mite, it is metabolically converted to its N-deisobutylated form, which is a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[1][9][10] This inhibition disrupts cellular respiration and leads to mite mortality.

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Protocol: Mitochondrial Complex II Inhibition Assay

Materials:

-

This compound and its N-deisobutylated metabolite

-

Mitochondria isolated from the target mite species (or a suitable model organism)

-

Assay buffer (e.g., containing mannitol, KH₂PO₄)[11]

-

Succinate (substrate)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Decylubiquinone (electron acceptor)

-

2,6-dichlorophenolindophenol (DCPIP, indicator dye)[11]

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the target organism following established protocols.[12]

-

Resuspend the isolated mitochondria in the assay buffer.

-

In a cuvette, combine the mitochondrial suspension, succinate, rotenone, and antimycin A.

-

Add varying concentrations of the test compound (this compound or its active metabolite).

-

Incubate the mixture for a defined period at room temperature.[11]

-

Initiate the reaction by adding decylubiquinone and DCPIP.[11]

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.[11]

-

The rate of DCPIP reduction is proportional to the activity of mitochondrial complex II.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Toxicology and Safety Profile

This compound exhibits low acute toxicity to mammals.[3][4] The toxicological data are summarized below.

Table 4: Acute Toxicity of this compound in Rats

| Exposure Route | Species | LD₅₀ / LC₅₀ | Classification |

| Oral | Rat | > 2000 mg/kg bw[4] | Not Classified |

| Dermal | Rat | > 2000 mg/kg bw[4] | Not Classified |

| Inhalation (4h) | Rat | > 5.23 mg/L[4] | Not Classified |

Table 5: Other Toxicological Endpoints

| Test | Species | Result |

| Skin Irritation | Rabbit | Not an irritant[4] |

| Eye Irritation | Rabbit | Not an irritant[4] |

| Skin Sensitization | Mouse | Not a sensitizer[4] |

| Genotoxicity | In vitro & In vivo | Negative[13] |

In longer-term studies, the No-Observed-Adverse-Effect-Level (NOAEL) in a one-year chronic toxicity study in rats was determined to be 20 ppm (equivalent to 0.9 mg/kg bw per day).[4] The Food Safety Commission of Japan has established an Acceptable Daily Intake (ADI) of 0.0073 mg/kg bw/day.[13]

Conclusion

This compound is a highly effective and selective acaricide with a novel mode of action. Its pro-acaricidal nature and specific inhibition of mitochondrial complex II in mites contribute to its favorable safety profile for non-target organisms. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the fields of crop protection and drug development.

References

- 1. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a novel acaricide, this compound [jstage.jst.go.jp]

- 3. Development of a novel acaricide, this compound [jstage.jst.go.jp]

- 4. fao.org [fao.org]

- 5. nichino.co.jp [nichino.co.jp]

- 6. This compound | C25H31F6N3O3 | CID 73777241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 926914-55-8 | Benchchem [benchchem.com]

- 8. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of novel acaricide this compound: Effects on the mitochondrial respiratory chain [jstage.jst.go.jp]

- 11. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fsc.go.jp [fsc.go.jp]

The Toxicological Profile of Pyflubumide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel acaricide belonging to the chemical class of carboxanilides. It is utilized in agriculture to control various mite species. The acaricidal efficacy of this compound stems from its role as a pro-pesticide. Following ingestion by the target mite, it is metabolized into its active form, N-deisobutylated this compound (NH-form). This active metabolite acts as a potent inhibitor of the mitochondrial respiratory chain at complex II (succinate dehydrogenase), a critical enzyme in cellular energy production.[1][2][3][4] This mode of action provides a targeted approach to pest control. This technical guide provides an in-depth review of the toxicological profile of this compound, summarizing key findings from a comprehensive suite of studies and detailing the methodologies employed in its safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to characterizing its toxicological potential. Studies in rats have elucidated the pharmacokinetic behavior of this compound.

Following oral administration of radiolabelled this compound to rats, the compound was rapidly but only partially absorbed, with peak plasma concentrations (Tmax) observed between 3 and 12 hours, depending on the dose.[1][2] Based on excretion data, approximately 52% of a low oral dose (1 mg/kg bw) was absorbed.[2] The absorbed this compound was widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, adrenal glands, bone marrow, and fat.[2] Elimination of this compound and its metabolites was nearly complete within seven days of administration, with feces being the primary route of excretion, accounting for 90% or more of the administered dose.[2]

In nursing rats, this compound and some of its metabolites were shown to be excreted in milk.[2] The major metabolite found in feces was the active form, this compound-NH; however, no single metabolite exceeded 10% of the administered dose in urine or bile.[1]

Experimental Protocol: ADME Study in Rats

-

Test System: Male and female Sprague-Dawley rats.

-

Radiolabel: [pyrazole-3(5)-14C] and [phenyl-U-14C] this compound.

-

Dosing: Single oral gavage doses of 1 mg/kg bw (low dose) and 100 mg/kg bw (high dose).

-

Sample Collection: Plasma, urine, feces, and bile (from bile-duct cannulated rats) were collected at various time points. Tissue distribution was determined at the termination of the study. Milk was collected from lactating females.

-

Analysis: Radioactivity in samples was quantified by liquid scintillation counting. Metabolite profiling was conducted using chromatographic techniques.

-

Parameters Investigated: Pharmacokinetic parameters (Tmax, Cmax, etc.), routes and extent of excretion, tissue distribution, and metabolite identification.[1][2]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

| Study Type | Species | Endpoint | Value (mg/kg bw or mg/L) | Classification |

| Acute Oral Toxicity | Rat | LD50 | > 2000 | Low Toxicity |

| Acute Dermal Toxicity | Rat | LD50 | > 2000 | Low Toxicity |

| Acute Inhalation Toxicity | Rat | LC50 (4-hour) | > 5.23 | Low Toxicity |

| Skin Irritation | Rabbit | - | Not an irritant | Not Classified |

| Eye Irritation | Rabbit | - | Not an irritant | Not Classified |

| Skin Sensitization | Mouse | - | Not a sensitizer | Not Classified |

Table 1: Summary of Acute Toxicity Data for this compound. [2]

Experimental Protocols: Acute Toxicity Studies

-

Acute Oral, Dermal, and Inhalation Toxicity: Studies were conducted in rats according to standardized guidelines. For the oral and dermal studies, a limit dose of 2000 mg/kg body weight was used. For the inhalation study, rats were exposed nose-only for 4 hours to an aerosol concentration of 5.23 mg/L.[2]

-

Skin and Eye Irritation: These studies were performed on rabbits. For skin irritation, the test substance was applied to the shaved skin. For eye irritation, the substance was instilled into the conjunctival sac of one eye. Observations for erythema, edema, and other effects were made at specified intervals.[2]

-

Skin Sensitization: A local lymph node assay (LLNA) in mice was used to assess the skin sensitization potential of this compound. This assay measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance.[2]

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies have been conducted in multiple species to evaluate the potential for adverse effects from longer-term exposure to this compound. The primary target organs identified were the liver, heart, and adrenal glands in rats.[2]

| Study Type | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL |

| Subchronic Oral | Rat | 90-day | - | - | Effects on liver, heart, and adrenals. |

| Subchronic Oral | Mouse | 90-day | - | - | Effects on liver and hematopoietic system.[2] |

| Subchronic Oral | Dog | 90-day | - | - | Effects on thyroid, liver, kidney, and adrenal gland.[1] |

| Chronic Oral | Rat | 1-year | 0.9 | 5.1 | Effects on heart (weight), liver (bile duct hyperplasia), red blood cells, kidney (urinary casts, tubular changes), ovary (weight), and skin (fur loss).[2] |

| Chronic Oral | Rat | 2-year | 0.7 | 4.5 | Effects on liver (weight, bile duct hyperplasia), heart (weight, fibrosis), and adrenals (medullary hyperplasia).[2] |

| Chronic Oral | Dog | 1-year | 1.1 | - | - |

Table 2: Summary of Subchronic and Chronic Toxicity Data for this compound.

Experimental Protocols: Subchronic and Chronic Toxicity Studies

-

General Design: In these studies, animals were administered this compound daily, typically mixed in their diet, for the specified duration. Multiple dose groups and a control group were included.

-

Observations: A comprehensive range of endpoints was evaluated, including clinical signs of toxicity, body weight and food consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy.

-

Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was examined microscopically for pathological changes.[2]

-

Specifics for the 2-Year Rat Study: this compound was administered in the diet at concentrations of 0, 10, 20, 120, and 600 ppm.[2]

Carcinogenicity